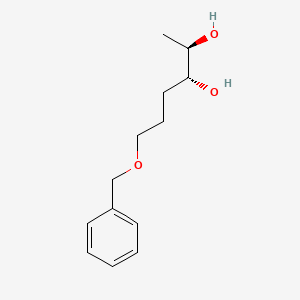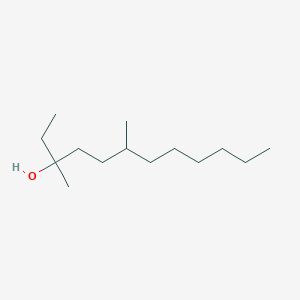
3-Dodecanol, 3,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dodecanol, 3,6-dimethyl-: is an organic compound with the molecular formula C14H30O . It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a dodecane chain, with additional methyl groups at the 3rd and 6th positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dodecanol, 3,6-dimethyl- can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3-Dodecanone, 3,6-dimethyl-, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of 3-Dodecanol, 3,6-dimethyl- may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Dodecanol, 3,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-Dodecanone, 3,6-dimethyl-, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of the corresponding ketone yields 3-Dodecanol, 3,6-dimethyl-.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or diethyl ether.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed:
Oxidation: 3-Dodecanone, 3,6-dimethyl-.
Reduction: 3-Dodecanol, 3,6-dimethyl-.
Substitution: 3-Dodecyl chloride, 3,6-dimethyl-.
Aplicaciones Científicas De Investigación
Chemistry: 3-Dodecanol, 3,6-dimethyl- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of surfactants and emulsifiers .
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Medicine: The compound’s potential antioxidant properties are being explored for therapeutic applications. It may be used in formulations aimed at reducing oxidative stress in biological systems .
Industry: 3-Dodecanol, 3,6-dimethyl- is utilized in the production of lubricants, plasticizers, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of 3-Dodecanol, 3,6-dimethyl- involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with biological molecules, affecting their structure and function. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death .
Comparación Con Compuestos Similares
Dodecan-3-ol: A secondary alcohol with a similar structure but without the additional methyl groups.
3-Dodecanone: The corresponding ketone of 3-Dodecanol, 3,6-dimethyl-.
Dodecyl chloride: The chloride derivative of dodecanol.
Uniqueness: 3-Dodecanol, 3,6-dimethyl- stands out due to the presence of methyl groups at the 3rd and 6th positions, which influence its physical and chemical properties. These structural differences can affect its reactivity, solubility, and biological activity, making it distinct from other similar compounds .
Propiedades
Número CAS |
648415-27-4 |
|---|---|
Fórmula molecular |
C14H30O |
Peso molecular |
214.39 g/mol |
Nombre IUPAC |
3,6-dimethyldodecan-3-ol |
InChI |
InChI=1S/C14H30O/c1-5-7-8-9-10-13(3)11-12-14(4,15)6-2/h13,15H,5-12H2,1-4H3 |
Clave InChI |
LOGYQQMDFBIUJR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)CCC(C)(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol](/img/structure/B12603361.png)

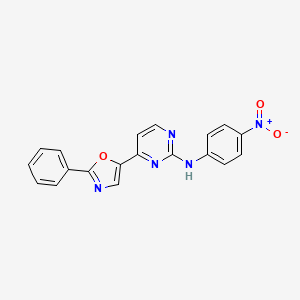
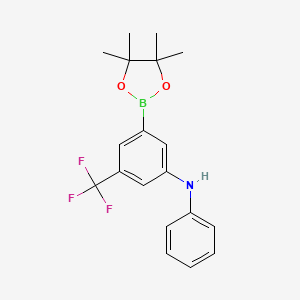
propanedinitrile](/img/structure/B12603389.png)
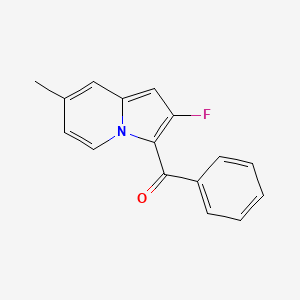
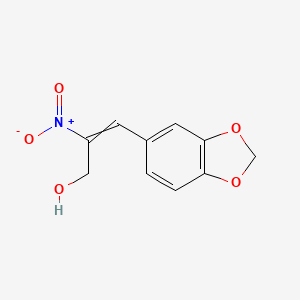

![N-([1,1'-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12603405.png)
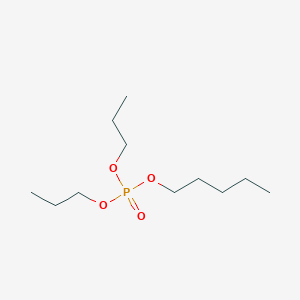
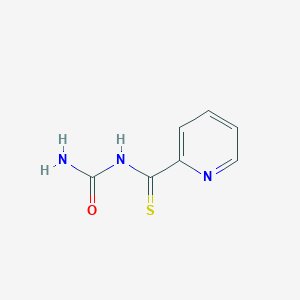
![(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one](/img/structure/B12603417.png)
![1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl-](/img/structure/B12603436.png)
